molecular formula C18H16N2O7S B2901391 (E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid CAS No. 851207-45-9

(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid

Cat. No. B2901391
CAS RN: 851207-45-9
M. Wt: 404.39
InChI Key: FCGICWBCSQZERW-XCVCLJGOSA-N
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Description

The compound “(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid” is a complex organic molecule. It contains functional groups such as carboxylic acid, carbamoyl, and sulfamoyl, which are commonly found in various organic compounds .


Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. For instance, carbamates can undergo reactions such as hydrolysis and transcarbamoylation .

properties

IUPAC Name

(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c21-16(22)10-3-12-1-8-15(9-2-12)28(26,27)20-14-6-4-13(5-7-14)18(25)19-11-17(23)24/h1-10,20H,11H2,(H,19,25)(H,21,22)(H,23,24)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGICWBCSQZERW-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid

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